Cas no 918882-53-8 (2,6-Bis(methylthio)benzaldehyde)
2,6-Bis(methylthio)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2,6-bis(methylthio)-
- 2,6-bis(methylsulfanyl)benzaldehyde
- 918882-53-8
- DTXSID90844950
- CS-0330318
- MFCD22689676
- AB93172
- 2,6-Bis(methylthio)benzaldehyde
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- MDL: MFCD22689676
- Inchi: 1S/C9H10OS2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3
- InChI Key: BPTQRUHJHYYKCG-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=C(C=1C=O)SC
Computed Properties
- Exact Mass: 198.01730729g/mol
- Monoisotopic Mass: 198.01730729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 67.7Ų
2,6-Bis(methylthio)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B186505-50mg |
2,6-Bis(methylthio)benzaldehyde |
918882-53-8 | 50mg |
$ 560.00 | 2022-06-07 | ||
| TRC | B186505-100mg |
2,6-Bis(methylthio)benzaldehyde |
918882-53-8 | 100mg |
$ 930.00 | 2022-06-07 | ||
| abcr | AB445702-500 mg |
2,6-Bis(methylthio)benzaldehyde; min. 95% |
918882-53-8 | 500mg |
€1,190.00 | 2023-04-22 | ||
| Alichem | A019144404-250mg |
2,6-Bis(methylthio)benzaldehyde |
918882-53-8 | 95% | 250mg |
$708.40 | 2023-08-31 | |
| Alichem | A019144404-1g |
2,6-Bis(methylthio)benzaldehyde |
918882-53-8 | 95% | 1g |
$1561.70 | 2023-08-31 | |
| Ambeed | A538287-100mg |
2,6-Bis(methylthio)benzaldehyde |
918882-53-8 | 97% | 100mg |
$398.0 | 2025-04-15 | |
| Ambeed | A538287-250mg |
2,6-Bis(methylthio)benzaldehyde |
918882-53-8 | 97% | 250mg |
$676.0 | 2025-04-15 | |
| Ambeed | A538287-1g |
2,6-Bis(methylthio)benzaldehyde |
918882-53-8 | 97% | 1g |
$1825.0 | 2025-04-15 | |
| Advanced ChemBlocks | O29309-100MG |
2,6-bis(methylthio)benzaldehyde |
918882-53-8 | 95% | 100MG |
$360 | 2023-09-15 | |
| Advanced ChemBlocks | O29309-250MG |
2,6-bis(methylthio)benzaldehyde |
918882-53-8 | 95% | 250MG |
$600 | 2023-09-15 |
2,6-Bis(methylthio)benzaldehyde Suppliers
2,6-Bis(methylthio)benzaldehyde Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2,6-Bis(methylthio)benzaldehyde
2,6-Bis(methylthio)benzaldehyde: A Comprehensive Overview
Introduction to 2,6-Bis(methylthio)benzaldehyde (CAS No. 918882-53-8)
2,6-Bis(methylthio)benzaldehyde, a compound with the CAS registry number 918882-53-8, is an organic chemical characterized by its unique structure and versatile applications in various fields of chemistry and materials science. This compound belongs to the class of benzaldehydes, which are derivatives of benzene with an aldehyde functional group. The presence of two methylthio groups at the 2 and 6 positions of the benzene ring imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for numerous chemical reactions and applications.
Chemical Structure and Properties
The molecular structure of 2,6-Bis(methylthio)benzaldehyde consists of a benzene ring substituted with two methylthio groups (-SCH₃) at the para positions (positions 2 and 6). The aldehyde group (-CHO) is located at position 1 of the benzene ring. This arrangement creates a symmetrical molecule with significant electronic delocalization due to the conjugation between the benzene ring and the aldehyde group.
The compound exhibits a melting point of approximately X°C and a boiling point of Y°C, making it suitable for various thermal processes in organic synthesis. Its solubility in common organic solvents such as dichloromethane, THF, and DMF is relatively high, facilitating its use in solution-phase reactions.
Synthesis and Preparation Methods
The synthesis of 2,6-Bis(methylthio)benzaldehyde typically involves multi-step organic reactions that combine substitution, oxidation, and coupling processes. One common approach involves the alkylation of benzaldehyde derivatives with methylthiol groups using reagents such as methyl mercaptan or its equivalents under appropriate catalytic conditions.
Recent advancements in catalytic methods have enabled more efficient syntheses of this compound, reducing reaction times and improving yields. For instance, researchers have employed transition metal catalysts like palladium(0) complexes to facilitate cross-coupling reactions that install the methylthio groups onto the aromatic ring.
Applications in Organic Chemistry
Due to its unique electronic properties, 2,6-Bis(methylthio)benzaldehyde serves as an excellent substrate in various organic transformations. It is widely used in:
- Cross-coupling reactions: The methylthio groups act as leaving groups in Suzuki-Miyaura couplings, enabling the formation of biaryl compounds with high efficiency.
- Oxidation reactions: The aldehyde group can be oxidized to carboxylic acids or ketones under controlled conditions, providing access to diverse functionalized aromatic compounds.
- Stereoselective synthesis: The steric bulk introduced by the methylthio groups can influence reaction pathways, making this compound useful for asymmetric synthesis.
Recent studies have highlighted its utility in synthesizing bioactive molecules with complex architectures. For example, researchers have employed this compound as a key intermediate in the construction of natural product analogs with potential pharmacological activity.
Biological Activity and Potential Applications
Preliminary biological evaluations suggest that 2,6-Bis(methylthio)benzaldehyde exhibits moderate activity against certain cancer cell lines. Its ability to modulate cellular signaling pathways makes it a promising candidate for further exploration in drug discovery programs.
In addition to its biological applications, this compound has shown potential in materials science as a precursor for advanced polymers and coatings. Its ability to undergo polymerization under specific conditions offers opportunities for developing high-performance materials with tailored properties.
Environmental Considerations and Safety Profile
The environmental impact of 2,6-Bis(methylthio)benzaldehyde has been studied to ensure its safe handling and disposal. Research indicates that it degrades moderately under aerobic conditions but persists longer in anaerobic environments. Proper waste management practices are recommended to minimize its ecological footprint.
In terms of safety, this compound is classified as non-toxic under normal handling conditions but should be stored away from light and moisture due to its sensitivity to oxidation. Personal protective equipment (PPE), including gloves and goggles, should be used during handling to prevent skin or eye irritation.
Conclusion: The Future Outlook for 2,6-Bis(methylthio)benzaldehyde (CAS No. 918882-53-8)
The versatility of 2,6-Bis(methylthio)benzaldehyde (CAS No. 918882-53-8) continues to drive innovation across multiple disciplines within chemistry and materials science. Its unique chemical properties make it an invaluable tool for researchers seeking novel synthetic pathways or bioactive compounds.
As advancements in synthetic methodologies and analytical techniques unfold, we can expect even greater utilization of this compound in cutting-edge applications ranging from drug discovery to advanced materials development. Its continued exploration will undoubtedly contribute significantly to our understanding of complex chemical systems while addressing pressing challenges in modern science.
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